3-Morpholin-4-ylpropyl 2-phenylacetate;hydrochloride
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Overview
Description
3-Morpholin-4-ylpropyl 2-phenylacetate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a morpholine ring, a propyl chain, and a phenylacetate group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-ylpropyl 2-phenylacetate;hydrochloride typically involves the reaction of morpholine with 3-chloropropyl phenylacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-ylpropyl 2-phenylacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenylacetate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine or phenylacetate derivatives.
Scientific Research Applications
3-Morpholin-4-ylpropyl 2-phenylacetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-ylpropyl 2-phenylacetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholin-4-ylpropanoic acid hydrochloride
- 3-(Morpholin-4-yl)propyl phenylacetate–hydrogen chloride
- 2-(Morpholin-4’-yl)-2-phenylacetic acid hydrochloride
Uniqueness
3-Morpholin-4-ylpropyl 2-phenylacetate;hydrochloride stands out due to its unique combination of a morpholine ring, a propyl chain, and a phenylacetate group. This structure imparts specific chemical and biological properties that make it valuable for diverse research and industrial applications.
Properties
CAS No. |
62101-92-2 |
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Molecular Formula |
C15H22ClNO3 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
3-morpholin-4-ylpropyl 2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c17-15(13-14-5-2-1-3-6-14)19-10-4-7-16-8-11-18-12-9-16;/h1-3,5-6H,4,7-13H2;1H |
InChI Key |
YYPUKVITTRBJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC(=O)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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